![molecular formula C11H17BN2O3 B1285554 1-[4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-éthanone CAS No. 1150561-76-4](/img/structure/B1285554.png)

1-[4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-éthanone

Vue d'ensemble

Description

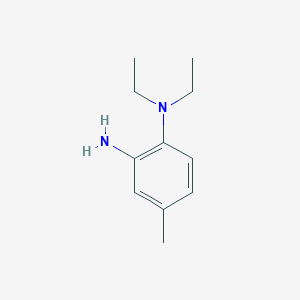

The compound “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone” is a complex organic molecule that contains a pyrazole ring and a boronic ester group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of boronic acids or boronic esters with other organic compounds .

Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The pyrazole ring can also participate in various chemical reactions, but the specific reactions would depend on the other groups present in the molecule.

Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Acide 1-acétyl-1H-pyrazole-4-boronique, ester pinacolique : est largement utilisé dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est un outil puissant en chimie organique pour former des liaisons carbone-carbone. Le composé agit comme un réactif à base de bore, se couplant avec divers halogénures sous catalyse au palladium pour synthétiser diverses structures biaryliques. Ces structures sont importantes dans le développement de produits pharmaceutiques et de matériaux organiques complexes.

Hydrogénation asymétrique catalysée par le ruthénium

Le composé sert de réactif dans l'hydrogénation asymétrique catalysée par le ruthénium . Ce processus est crucial pour produire des molécules chirales avec un excès énantiomérique élevé. De telles molécules sont essentielles dans la synthèse d'ingrédients pharmaceutiques actifs (API) où la chiralité de la molécule peut affecter de manière significative l'efficacité et la sécurité du médicament.

Développement d'inhibiteurs du facteur de croissance endothélial vasculaire (VEGF)

Les chercheurs utilisent ce composé pour préparer des inhibiteurs du VEGF . Le VEGF joue un rôle crucial dans l'angiogenèse, la formation de nouveaux vaisseaux sanguins, qui est un processus critique dans la progression du cancer. En inhibant le VEGF, ces composés peuvent potentiellement servir d'agents thérapeutiques dans le traitement de divers cancers en freinant la croissance tumorale et les métastases.

Synthèse d'inhibiteurs de la kinase Aurora

Le composé est essentiel dans la synthèse d'inhibiteurs des kinases Aurora . Ces enzymes sont impliquées dans la régulation de la division cellulaire et ont été identifiées comme des cibles potentielles pour la thérapie anticancéreuse. Les inhibiteurs développés à l'aide de ce composé pourraient conduire à de nouveaux traitements pour les cancers caractérisés par une prolifération cellulaire anormale.

Modulation de la voie RHO/ROCK

Il est également utilisé dans la préparation de modulateurs de la voie RHO/ROCK . Cette voie de signalisation est importante dans la motilité cellulaire, la prolifération et l'apoptose. La modulation de cette voie a un potentiel thérapeutique dans le traitement des maladies cardiovasculaires, des troubles neurologiques et du cancer.

Inhibition de la Janus Kinase 2 (JAK2)

Ce composé est utilisé dans le développement d'inhibiteurs de la JAK2 . La JAK2 est une tyrosine kinase qui, lorsqu'elle est dysrégulée, peut conduire à des troubles myéloprolifératifs. Les inhibiteurs ciblant la JAK2 peuvent être efficaces dans le traitement de maladies telles que la polycythémie vraie et la myélofibrose.

Inhibition de c-MET et ALK

Le composé contribue à créer des inhibiteurs de c-MET et ALK . Le c-MET et l'ALK sont tous deux des récepteurs tyrosine kinases impliqués dans le développement et la progression de plusieurs types de cancer. Les inhibiteurs qui ciblent ces kinases sont étudiés pour leur potentiel de traitement des cancers avec des altérations dans ces voies.

Inhibition de la S-nitrosothiol réductase et de CDC7

Enfin, il est utilisé dans la synthèse d'inhibiteurs de la S-nitrosothiol réductase et de CDC7 . La S-nitrosothiol réductase joue un rôle dans la signalisation de l'oxyde nitrique, tandis que CDC7 est essentielle à la réplication de l'ADN. Les inhibiteurs de ces enzymes ont des applications dans la recherche cardiovasculaire et comme agents antiprolifératifs, respectivement.

Mécanisme D'action

Target of Action

Similar boronic acid derivatives are known to be involved in various reactions as reagents for the preparation of different compounds .

Mode of Action

The compound is a useful reagent for Suzuki-Miyaura cross-couplings . It is involved in several reactions as a reagent for the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, and pyridine derivatives . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound is a solid and appears white to light yellow .

Result of Action

The compound is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Action Environment

It is recommended to ensure adequate ventilation and use personal protective equipment as required to avoid dust formation .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantages of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone for laboratory experiments are its simplicity and efficiency. It is a simple two-step procedure, and yields a product with good purity. In addition, it is a non-toxic and non-irritating reagent, making it safe for laboratory use. The main limitation of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone is its relatively low reactivity, which can make it difficult to use in some reactions.

Orientations Futures

The potential applications of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone are vast, and there are many possible future directions for research. One possible direction is to further explore its use as a reagent for organic synthesis. Additionally, further research could be done to explore its potential use as a catalyst for asymmetric synthesis. Another possible direction is to explore its use as a pharmaceutical drug, as its non-toxic and non-irritating properties make it a promising candidate. Finally, further research could be done to explore the mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone, as this is currently not fully understood.

Méthodes De Synthèse

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-ethanone was synthesized using a two-step procedure, beginning with the synthesis of 1-(4-hydroxy-1H-pyrazol-1-yl)ethanone (HPE) from ethyl acetoacetate and hydroxylamine hydrochloride. HPE was then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride in the presence of a catalytic amount of triethylamine to form the desired product. This two-step procedure is simple and efficient, and yields a product with good purity.

Propriétés

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3/c1-8(15)14-7-9(6-13-14)12-16-10(2,3)11(4,5)17-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXOQGDPSCOOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590348 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150561-76-4 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1150561-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)